tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H20BrN3O2 and a molecular weight of 330.22 g/mol . This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.
Preparation Methods
The synthesis of tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromo group is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for modifying the pyrazole ring . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is used extensively in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific molecular pathways . The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 4-(5-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate can be compared to other similar compounds, such as:
- tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the tert-butyl ester and bromo-pyrazole moiety in this compound makes it particularly valuable in the synthesis of specific bioactive molecules .
Properties
CAS No. |
1621910-10-8 |
---|---|
Molecular Formula |
C13H20BrN3O2 |
Molecular Weight |
330.2 |
Purity |
95 |
Origin of Product |
United States |
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